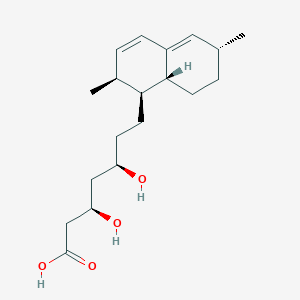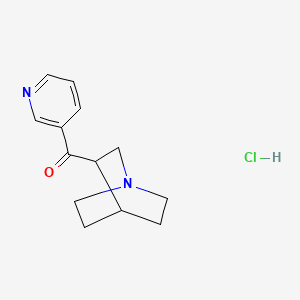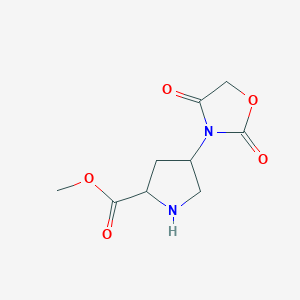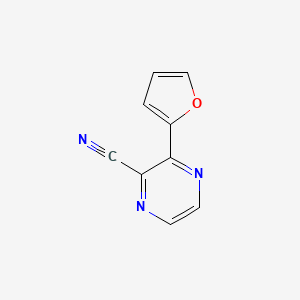
Tert-butyl 3-(5-(2-formylphenyl)picolinamido)propanoate
描述
Tert-butyl 3-(5-(2-formylphenyl)picolinamido)propanoate is a complex organic compound that features a tert-butyl ester group, a picolinamide moiety, and a formylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-(5-(2-formylphenyl)picolinamido)propanoate typically involves multiple steps. One common approach is to start with the preparation of the picolinamide derivative, followed by the introduction of the formylphenyl group and finally the tert-butyl ester group. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
Tert-butyl 3-(5-(2-formylphenyl)picolinamido)propanoate can undergo various chemical reactions including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The picolinamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used but generally result in the substitution of the picolinamide moiety.
科学研究应用
Tert-butyl 3-(5-(2-formylphenyl)picolinamido)propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Materials Science: Its unique structure makes it useful in the development of novel materials with specific properties.
Biology: It can be used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Industry: It is employed in the synthesis of specialty chemicals and intermediates for various industrial applications.
作用机制
The mechanism of action of Tert-butyl 3-(5-(2-formylphenyl)picolinamido)propanoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The picolinamide moiety can chelate metal ions, affecting metalloprotein activity. These interactions can modulate various biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
- Tert-butyl 3-(5-(2-hydroxyphenyl)picolinamido)propanoate
- Tert-butyl 3-(5-(2-methoxyphenyl)picolinamido)propanoate
- Tert-butyl 3-(5-(2-nitrophenyl)picolinamido)propanoate
Uniqueness
Tert-butyl 3-(5-(2-formylphenyl)picolinamido)propanoate is unique due to the presence of the formyl group, which provides additional reactivity compared to similar compounds with different substituents. This allows for a broader range of chemical modifications and applications in various fields.
属性
IUPAC Name |
tert-butyl 3-[[5-(2-formylphenyl)pyridine-2-carbonyl]amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-20(2,3)26-18(24)10-11-21-19(25)17-9-8-14(12-22-17)16-7-5-4-6-15(16)13-23/h4-9,12-13H,10-11H2,1-3H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYYKELREDBRJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCNC(=O)C1=NC=C(C=C1)C2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(Piperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine dihydrochloride](/img/structure/B1472055.png)
![2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride](/img/structure/B1472056.png)
![5-Oxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B1472061.png)






![5-(2-Aminoethyl)-7-ethyl-5,7-diazaspiro[2.5]octane-4,6,8-trione hydrochloride](/img/structure/B1472069.png)
